3-bromo-4-[(oxetan-2-yl)methoxy]pyridine
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Overview
Description
3-bromo-4-[(oxetan-2-yl)methoxy]pyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the third position and an oxetane ring attached to the fourth position of the pyridine ring through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-[(oxetan-2-yl)methoxy]pyridine can be achieved through several synthetic routes. One common method involves the bromination of 4-[(oxetan-2-yl)methoxy]pyridine. This process typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-[(oxetan-2-yl)methoxy]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives such as pyridine N-oxides.
Reduction Reactions: Hydrogenated pyridine derivatives.
Scientific Research Applications
3-bromo-4-[(oxetan-2-yl)methoxy]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-[(oxetan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets. The bromine atom and the oxetane ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers or biological receptors, thereby modulating their activity. The methoxy linkage provides additional sites for hydrogen bonding and van der Waals interactions, enhancing its overall binding properties.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-(oxetan-2-ylmethoxy)pyridine: Similar structure but with the bromine and oxetane groups swapped.
3-chloro-4-[(oxetan-2-yl)methoxy]pyridine: Chlorine atom instead of bromine.
3-bromo-4-methoxypyridine: Lacks the oxetane ring.
Uniqueness
3-bromo-4-[(oxetan-2-yl)methoxy]pyridine is unique due to the presence of both the bromine atom and the oxetane ring, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-bromo-4-(oxetan-2-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-5-11-3-1-9(8)13-6-7-2-4-12-7/h1,3,5,7H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCNXEQOCTWGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1COC2=C(C=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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